![molecular formula C18H18N8 B6453313 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline CAS No. 2549040-29-9](/img/structure/B6453313.png)
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline
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Description
“4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline” is a chemical compound with a complex structure. It contains a quinazoline group, which is a type of organic compound with a bicyclic structure, and a piperazine group, which is a type of organic compound containing a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel alkyl substituted purines were synthesized using a multistep protocol. The key starting material was subjected to N-alkylation with various alkyl halides .Molecular Structure Analysis
The molecular structure of similar compounds has been established through spectral techniques like C-NMR, FT-IR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a multistep protocol and N-alkylation with various alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight is 235.31 g/mol, XLogP3 is 1.2, and it has a topological polar surface area of 72.1 Ų .Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as n-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9h-purine derivatives, have shown promising anticancer activity against a panel of human cancer cell lines .
Mode of Action
Similar compounds have been found to induce g2/m phase arrest and apoptosis in mcf-7 breast cancer cells . This suggests that these compounds may interact with their targets to disrupt the cell cycle and promote programmed cell death.
Biochemical Pathways
The induction of g2/m phase arrest and apoptosis suggests that this compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to exhibit anticancer activity, particularly against mcf-7 breast cancer cells, by inducing g2/m phase arrest and apoptosis .
properties
IUPAC Name |
4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-24-12-23-15-17(24)21-11-22-18(15)26-8-6-25(7-9-26)16-13-4-2-3-5-14(13)19-10-20-16/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRVEUSWXIGANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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